Loxiglumide ((+/-)-4-(3,4-dichlorobenzamido)-N-(3-methoxypropyl)-N-pentylglutaramic acid, CAS 107097-80-3, CR1505) is a synthetic derivative of glutaramic acid. [ [] ] It acts as a potent and specific antagonist of cholecystokinin (CCK), specifically targeting the CCK-A receptor subtype. [ [, ] ] Loxiglumide is a valuable tool in scientific research to investigate the physiological roles of CCK in various biological processes, particularly within the gastrointestinal system.
Loxiglumide exerts its effects by competitively binding to the CCK-A receptor, thereby preventing the endogenous ligand, CCK, from binding and activating the receptor. [ [, ] ] This competitive antagonism effectively blocks the downstream signaling pathways initiated by CCK, leading to the observed physiological effects. Loxiglumide displays a significantly higher affinity for CCK-A receptors compared to CCK-B/gastrin receptors, highlighting its selectivity. [ [] ] For example, loxiglumide demonstrated at least a 63-fold higher affinity for CCK-A receptors compared to CCK-B/gastrin receptors in radioligand displacement assays. [ [] ]
Gastrointestinal Motility: Loxiglumide has been extensively used to explore the role of CCK in regulating gastrointestinal motility. Studies in dogs demonstrate that loxiglumide inhibits both fasted and fed motor patterns of the small intestine and colon. [ [, ] ] In humans, loxiglumide significantly delays proximal colon transit in individuals with irritable bowel syndrome, highlighting the potential role of CCK in this condition. [ [] ]
Gallbladder Function: Research utilizing loxiglumide has been instrumental in demonstrating the critical role of CCK in regulating gallbladder contraction and emptying. Studies in humans show that loxiglumide effectively inhibits both meal-induced and CCK-induced gallbladder emptying. [ [, , ] ]
Pancreatic Secretion: Loxiglumide has been employed to investigate the contribution of CCK to pancreatic enzyme secretion. Studies in dogs reveal that loxiglumide inhibits pancreatic enzyme secretion stimulated by intraduodenal tryptophan, indicating a significant role of CCK in this process. [ [] ] Research in humans suggests that while CCK does contribute to postprandial pancreatic enzyme secretion, loxiglumide-induced inhibition reveals the presence of non-CCK-dependent mechanisms as well. [ [, ] ]
Gastric Acid Secretion: Loxiglumide has been utilized to study the impact of CCK on gastric acid secretion. Research in humans indicates that loxiglumide can enhance gastric acid secretion stimulated by peptone meals, caerulein, and gastrin-releasing peptide. [ [] ] This suggests that CCK may play a role in inhibiting gastric acid secretion under certain conditions.
Hormonal Regulation: Loxiglumide has been instrumental in elucidating the feedback mechanisms involved in regulating CCK and other gastrointestinal hormones. Studies in humans demonstrate that loxiglumide administration leads to increased plasma CCK levels, suggesting the presence of a negative feedback loop where CCK regulates its own release. [ [] ] Further research indicates that loxiglumide can also influence the release of other hormones like gastrin and pancreatic polypeptide, highlighting the complex interplay between CCK and other hormonal systems. [ [] ]
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4